molecular formula C9H10BrNS B12000854 N-(2-bromo-4-methylphenyl)ethanethioamide CAS No. 62248-11-7

N-(2-bromo-4-methylphenyl)ethanethioamide

Cat. No.: B12000854
CAS No.: 62248-11-7
M. Wt: 244.15 g/mol
InChI Key: HTUKBMJVNZSABH-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)ethanethioamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a thioamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromo-4-methylphenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-methylaniline with ethanethioamide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the thioamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thioamide group can be oxidized to sulfoxides or sulfones, and reduced to corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted ethanethioamides, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-bromo-4-methylphenyl)ethanethioamide serves as a building block for the construction of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.

Industry

In the material science industry, this compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)ethanethioamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.

    N-(2-bromo-4-methylphenyl)benzamide: Contains a benzamide group, offering different reactivity and applications.

    N-(2-bromo-4-methylphenyl)thiourea: Features a thiourea group, which may exhibit different biological activities.

Uniqueness

N-(2-bromo-4-methylphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This functional group can engage in unique interactions and reactions not possible with other similar compounds, making it valuable for specific applications in research and industry.

Properties

62248-11-7

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)ethanethioamide

InChI

InChI=1S/C9H10BrNS/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)

InChI Key

HTUKBMJVNZSABH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)C)Br

Origin of Product

United States

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